LHRH, N-Et-Alanh2(6)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LHRH, N-Et-Alanh2(6)- involves the incorporation of D-alanine at the sixth position and the addition of an N-ethylglycinamide group at the tenth position. The synthetic route typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of LHRH, N-Et-Alanh2(6)- follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
LHRH, N-Et-Alanh2(6)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used for reduction reactions.
Substitution Reagents: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .
Scientific Research Applications
LHRH, N-Et-Alanh2(6)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate the role of luteinizing hormone-releasing hormone in various biological processes.
Medicine: It has therapeutic potential in treating hormone-related disorders such as prostate cancer, endometriosis, and precocious puberty.
Mechanism of Action
LHRH, N-Et-Alanh2(6)- exerts its effects by binding to luteinizing hormone-releasing hormone receptors on the surface of pituitary gonadotropes. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. These hormones regulate steroidogenesis and gamete maturation in the gonads. The molecular targets involved in this pathway include G-protein-coupled receptors and downstream signaling molecules such as cyclic AMP and protein kinase A .
Comparison with Similar Compounds
Similar Compounds
- Luteinizing hormone-releasing hormone (natural form)
- D-Ala(6)-gonadotropin releasing hormone ethylamide
- [D-Lys(6)]LHRH
Uniqueness
LHRH, N-Et-Alanh2(6)- is unique due to its specific modifications at the sixth and tenth positions, which enhance its stability and receptor binding affinity compared to the natural form and other analogs. These modifications make it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
54797-49-8 |
---|---|
Molecular Formula |
C58H81N17O13 |
Molecular Weight |
1224.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[2-(ethylamino)-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H81N17O13/c1-5-62-48(79)28-65-56(87)46-13-9-21-75(46)57(88)40(12-8-20-63-58(59)60)69-52(83)41(22-31(2)3)70-49(80)32(4)67-51(82)42(23-33-14-16-36(77)17-15-33)71-55(86)45(29-76)74-53(84)43(24-34-26-64-38-11-7-6-10-37(34)38)72-54(85)44(25-35-27-61-30-66-35)73-50(81)39-18-19-47(78)68-39/h6-7,10-11,14-17,26-27,30-32,39-46,64,76-77H,5,8-9,12-13,18-25,28-29H2,1-4H3,(H,61,66)(H,62,79)(H,65,87)(H,67,82)(H,68,78)(H,69,83)(H,70,80)(H,71,86)(H,72,85)(H,73,81)(H,74,84)(H4,59,60,63)/t32-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
YIWNZSJXWFCRHY-PYRLQILWSA-N |
Isomeric SMILES |
CCNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CCNC(=O)CNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
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